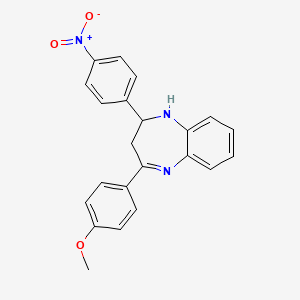
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, also known as DMHP, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMHP is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects.
作用机制
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to bind to a specific receptor known as the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of gene expression, and has been found to play a role in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to activate PPARγ, leading to a variety of downstream effects that may be useful in studying certain biochemical and physiological processes.
Biochemical and Physiological Effects
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a number of biochemical and physiological effects, including the regulation of inflammation and oxidative stress. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has also been found to reduce oxidative stress, which is a process that can lead to cellular damage and is associated with a variety of diseases and conditions.
实验室实验的优点和局限性
One advantage of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that it has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological processes. Another advantage is that 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, making it readily available for use in lab experiments. However, one limitation of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that its effects may be specific to certain cell types or tissues, and may not be generalizable to other systems.
未来方向
There are a number of future directions for research on 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, including the investigation of its potential therapeutic effects in the treatment of certain diseases and conditions, such as diabetes, obesity, and cancer. Other future directions include the study of its effects on other physiological processes, such as lipid and glucose metabolism, and the investigation of its potential use in combination with other therapeutic agents. Additionally, further research is needed to elucidate the specific mechanisms by which 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole exerts its effects, and to determine its potential limitations and side effects.
合成方法
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, including the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of a palladium catalyst. Other methods have included the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of an iron catalyst, as well as the reaction of 2,4-dimethoxyphenylhydrazine with 3-bromo-2'-methoxybiphenyl.
科学研究应用
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of certain diseases and conditions. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects, including the regulation of inflammation and oxidative stress.
属性
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-7-15(17(11-14)21-2)12-4-3-5-13(10-12)16-8-9-18-19-16/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEULBMBWSNVJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)